4-Acetamidocinnamic acid

Descripción

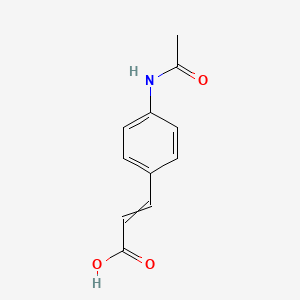

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H11NO3 |

|---|---|

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

3-(4-acetamidophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) |

Clave InChI |

WGMFHSADKZJPGR-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)C=CC(=O)O |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Pathways for 4-Acetamidocinnamic Acid (HACA)

The synthesis of this compound is primarily achieved through well-established organic reactions, which can be adapted for various scales.

The most common and conventional method for preparing this compound and its analogues is the Erlenmeyer-Plöchl synthesis. drugfuture.comwikipedia.orgwikidoc.org This reaction involves the condensation of an aromatic aldehyde with an N-acylglycine, typically in the presence of acetic anhydride (B1165640) and a weak base such as sodium acetate (B1210297). wikipedia.orgpolimi.it

The key steps in this synthesis are:

Azlactone Formation: N-acetylglycine is cyclized by acetic anhydride to form an intermediate known as an azlactone (specifically, a 2-methyloxazol-5-one). wikipedia.orgwikidoc.org

Condensation: The azlactone, which possesses acidic protons on its methylene (B1212753) group, undergoes a Perkin-type condensation reaction with an aromatic aldehyde, such as 4-acetamidobenzaldehyde. wikipedia.org

Hydrolysis: The resulting 4-benzylidene-azlactone intermediate is then hydrolyzed, typically with a dilute acid or base, to open the oxazolone (B7731731) ring and yield the final product, (Z)-α-acetamidocinnamic acid. polimi.itiaea.org

This pathway is highly versatile and is used to produce a wide range of substituted cinnamic acid derivatives by simply varying the starting aldehyde. polimi.it

To improve efficiency and reduce operational complexity, one-pot synthesis methods have been developed. google.com A notable one-pot approach combines several discrete steps of the conventional route into a single, continuous process in one reactor. google.com This method typically involves:

Starting with glycine (B1666218), which is first acetylated in situ using acetic anhydride.

Anhydrous sodium acetate is added, followed by the removal of acetic acid under reduced pressure.

More acetic anhydride is added along with the required substituted benzaldehyde (B42025) to drive the condensation reaction, forming the azlactone intermediate.

The final step is the hydrolysis of the intermediate to yield the α-acetamidocinnamic acid product. google.com

| Step | Description | Key Reagents | Typical Conditions |

|---|---|---|---|

| 1. Acetylation | Synthesis of N-acetylglycine from glycine. | Glycine, Acetic Anhydride, Acetic Acid | Reaction temperature: 5-50 °C google.com |

| 2. Condensation | Formation of the azlactone intermediate via reaction with an aldehyde. | Substituted Benzaldehyde, Acetic Anhydride, Sodium Acetate | Reaction temperature: 60-180 °C google.com |

| 3. Hydrolysis | Ring-opening of the azlactone to form the final product. | Sodium Hydroxide, then Hydrochloric Acid | Initial pH 9-13, then adjusted to pH 1-3 google.com |

Conventional Laboratory and Scalable Preparative Routes

Synthetic Strategies for this compound Derivatives

Research often requires derivatives of HACA with modified properties. Synthetic strategies have been developed to produce analogues with substitutions on the phenyl ring or modifications at the carboxylic acid group.

The synthesis of substituted analogues, such as those containing halogen atoms, is readily achievable using the Erlenmeyer-Plöchl reaction. By starting with a substituted benzaldehyde, the corresponding derivative of this compound can be produced.

For instance, the synthesis of D-(2,4,5-trifluorophenyl)alanine, a key precursor for the drug sitagliptin, utilizes an Erlenmeyer-Plöchl synthesis starting with 2,4,5-trifluorobenzaldehyde. polimi.itpolimi.it The aldehyde is reacted with N-acetylglycine, acetic anhydride, and sodium acetate to form a crude mixture of the fluorinated azlactone and its partially hydrolyzed acetamidocinnamic acid form. polimi.itpolimi.it Subsequent complete hydrolysis yields the desired fluorinated precursor. polimi.itpolimi.it This demonstrates the robustness of the method for incorporating various substituents onto the phenyl ring.

The carboxylic acid moiety of HACA is a key functional group that can be readily converted into ester and amide derivatives for various research applications, such as the development of novel therapeutic agents or functional materials. nih.gov

Ester Derivatives: Esterification of HACA and related cinnamic acids is commonly performed via Fischer esterification. This involves refluxing the carboxylic acid with an alcohol (e.g., methanol (B129727), ethanol (B145695), propanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. tjpr.org The methyl ester of α-acetamidocinnamic acid is a frequently used derivative, particularly as a substrate in catalytic asymmetric hydrogenation reactions. gatech.edu

Amide Derivatives: Amide derivatives are typically synthesized using standard peptide coupling techniques. The carboxylic acid of HACA is activated to facilitate nucleophilic attack by an amine. A common method employs a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with an activating agent like 4-dimethylaminopyridine (B28879) (DMAP), to form the amide linkage. niscpr.res.in This approach was used to synthesize an amide analogue of α-acetamidocinnamic acid as part of a study on complement inhibitors. niscpr.res.in

| Derivative Type | Synthetic Method | Key Reagents | Reference Context |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Preparation of substrates for asymmetric hydrogenation. tjpr.orggatech.edu |

| Amide | Peptide Coupling | Amine, Coupling Agent (e.g., DCC), Activator (e.g., DMAP) | Synthesis of potential complement inhibitors. niscpr.res.in |

Design and Synthesis of Substituted Analogues (e.g., Fluorinated Derivatives)

Exploration of Precursor Reactivity and Intermediate Transformation

The synthesis of this compound is fundamentally governed by the reactivity of its precursors and the transformation of a key cyclic intermediate. The core of this process is the Erlenmeyer-Plöchl reaction, which transforms N-acyl glycine derivatives into α,β-unsaturated amino acids. drugfuture.comwikipedia.org

The primary precursors are N-acetylglycine and an aromatic aldehyde (in this case, 4-acetamidobenzaldehyde). The reaction is initiated by the cyclodehydration of N-acetylglycine using acetic anhydride, which forms a highly reactive intermediate: (Z)-4-benzylidene-2-methyloxazol-5(4H)-one , an azlactone. wikipedia.orgwikidoc.orgtandfonline.com

This azlactone intermediate is central to the synthesis. Its methylene group (at the C4 position) is activated by the adjacent carbonyl and imine groups, making its protons acidic. This allows the azlactone to act as a nucleophile in a Perkin-type condensation with the aldehyde. wikipedia.org The reaction proceeds through the following key transformations:

Enolate Formation: The azlactone forms an enolate in the presence of a base (sodium acetate).

Aldol-type Condensation: The enolate attacks the carbonyl carbon of the aldehyde.

Dehydration: The resulting aldol-type adduct readily eliminates a molecule of water to form the stable, conjugated 4-aryliden-2-methyloxazol-5(4H)-one intermediate. tandfonline.com

Hydrolytic Ring Opening: The final step is the hydrolysis of this cyclic intermediate. The reaction, typically carried out with water, dilute acid, or base, cleaves the ester bond within the azlactone ring to furnish the final α-acetamidocinnamic acid product. polimi.itresearchgate.net

The stability and reactivity of the azlactone intermediate are crucial for the success of the synthesis, and its formation and subsequent hydrolysis are the defining transformations of this chemical pathway.

Supramolecular Chemistry and Crystal Engineering of 4 Acetamidocinnamic Acid Systems

Cocrystal Formation and Structural Landscape Analysis

The design and synthesis of cocrystals containing 4-acetamidocinnamic acid are guided by the principles of crystal engineering, which focuses on understanding and utilizing intermolecular interactions to create new solid forms with tailored properties.

Principles of Cocrystal Design and Prediction Methodologies

The rational design of cocrystals is a primary focus in crystal engineering, aiming to create materials with enhanced properties by controlling recurrent hydrogen-bonded patterns known as supramolecular synthons. rsc.org The selection of appropriate coformers is a critical step in this process, and various predictive tools are employed to assess the likelihood of cocrystal formation. biotech-asia.orgnih.gov These methods include:

Cambridge Structural Database (CSD): This database is a valuable resource for retrosynthetic analysis, allowing researchers to identify common and reliable intermolecular interactions between functional groups. biotech-asia.orgnih.govub.edu By searching for existing structures with similar functionalities, predictions can be made about potential synthons. acs.orgnih.gov

Virtual Screening: Computational methods, such as the analysis of molecular electrostatic potential (MEP) surfaces, are used to evaluate the feasibility of cocrystal formation. rsc.org These methods help identify complementary electrostatic interactions between the active pharmaceutical ingredient (API) and potential coformers.

Hydrogen-Bonding Propensity and pKa Rules: The likelihood of hydrogen bond formation can be predicted based on established rules and the pKa difference between the acidic and basic components. biotech-asia.orgnih.gov This helps in determining whether a salt or a cocrystal is more likely to form. nih.gov

Hansen Solubility Parameters (HSP) and COSMO-RS: These thermodynamic models can predict the miscibility and likelihood of interaction between an API and a coformer in solution. biotech-asia.org

These predictive strategies, combined with experimental screening techniques like liquid-assisted grinding (LAG) and solvothermal synthesis, facilitate the successful isolation of new cocrystals. rsc.orgacs.orgnih.gov

Identification and Characterization of Supramolecular Synthons

The structural landscape of this compound is dominated by the competition and cooperation between its carboxylic acid and amide functional groups, leading to the formation of specific supramolecular synthons. nih.gov These synthons are the building blocks of the crystal structure and are primarily based on hydrogen bonding.

Acid···Pyridine (B92270) Heterosynthon: This is a robust and common interaction where the carboxylic acid group of HACA forms a hydrogen bond with the nitrogen atom of a pyridine-based coformer. nih.govvulcanchem.com

Amide···Amide Homosynthon: The amide groups of two HACA molecules can interact with each other, forming a dimeric R22(8) ring motif. rsc.org This interaction is a significant contributor to the stability of the crystal lattice. rsc.org

Amide···Pyridine Heterosynthon: An uncommon but observed interaction involves the amide group of HACA forming a hydrogen bond with a pyridine coformer. nih.gov

A cocrystal of HACA with 2-hydroxypyridine (B17775) (which tautomerizes to 2-pyridone, Pdon) demonstrates the interplay of these synthons. The crystal structure reveals a binary cocrystal, (HACA)(Pdon), held together by a strong amide···amide homosynthon between two Pdon molecules. rsc.org

Role of Coformers in Directing Assembly

The choice of coformer is crucial in directing the self-assembly process and determining the final crystal structure. Bipyridine derivatives and other pyridine-based molecules have been extensively used to explore the structural landscape of HACA. rsc.orgacs.orgnih.govvulcanchem.comsmolecule.com

Bipyridine Coformers: Coformers like 1,2-bis(4-pyridyl)ethylene (1,2-bpe), 4,4′-azopyridine (4,4′-azpy), and 4,4′-bipyridine (4,4′-bipy) have been used to synthesize cocrystals with HACA. acs.orgnih.gov The resulting structures exhibit different synthons and packing arrangements, highlighting the influence of the coformer's geometry and functionality. acs.org For instance, in cocrystals with 1,2-bpe and 4,4'-azpy, the expected acid···pyridine heterosynthon is observed. nih.gov However, a cocrystal with 4,4'-bipy revealed an unusual combination of acid···pyridine and amide···pyridine heterosynthons. nih.gov

2-Hydroxypyridine: The use of 2-hydroxypyridine as a coformer leads to the formation of a cocrystal with its tautomer, 2-pyridone (Pdon). rsc.org In this case, the dominant interaction is the amide···amide homosynthon between the Pdon molecules, demonstrating that the coformer can dictate the primary synthon formed. rsc.org

4-Acetylpyridine (B144475) (4-Acpy): Virtual screening has identified 4-Acpy as a potential coformer for carboxylic acids, suggesting its utility in forming new cocrystals. rsc.org

The ability to control the synthon outcome by selecting specific coformers is a key aspect of crystal engineering, allowing for the fine-tuning of the physicochemical properties of the resulting materials. acs.orgsmolecule.com

Coordination Chemistry and Metal-Organic Framework (MOF) Research

This compound and its derivatives are effective ligands in coordination chemistry, capable of binding to metal ions to form a variety of complexes, including discrete molecules and extended metal-organic frameworks (MOFs). The presence of both a carboxylate group and an acetamido group allows for diverse coordination modes.

Synthesis and Characterization of Metal Complexes (e.g., with Zn(II), Cd(II))

The coordination chemistry of this compound (HACA) with d10 metal ions like zinc(II) and cadmium(II) has been a subject of study, revealing a range of structural possibilities from monomeric and dimeric complexes to coordination polymers. mdpi.comub.eduresearchgate.net

The reaction of metal acetates, M(OAc)2·2H2O (where M = Zn(II) or Cd(II)), with HACA yields isostructural monomeric complexes with the general formula [M(ACA)2(H2O)2]. ub.eduresearchgate.netresearchgate.net In these complexes, the metal center is coordinated to two ACA ligands and two water molecules. ub.edu

Further reaction of these monomeric complexes with N-donor ligands like 4-phenylpyridine (B135609) (4-Phpy) leads to different products depending on the metal ion. The Zn(II) complex reacts with 4-Phpy to form a monomeric species, [Zn(4-Phpy)2(ACA)2(H2O)2]·3H2O. ub.eduresearchgate.net In contrast, the Cd(II) analogue yields a dimeric complex, [Cd(4-Phpy)2(μ-ACA)(ACA)]2·2EtOH, where one of the ACA ligands acts as a bridge between two cadmium centers. ub.eduresearchgate.net

The synthesis of a 1D coordination polymer, [Zn2(µ-O,O'-ACA)2(ACA)2(4-Phpy)2]n, has been achieved by reacting Zn(OAc)2·2H2O, HACA, and 4-phenylpyridine in ethanol (B145695). mdpi.comnih.gov This polymer can be recrystallized from different solvents to yield trinuclear "pinwheel" complexes, such as [Zn3(µ-ACA)6(4-Phpy)2]·4CH3CN and [Zn3(µ-ACA)6(EtOH)2]·4EtOH. mdpi.comnih.gov These trinuclear units are considered secondary building units (SBUs) for the construction of more complex MOFs. mdpi.com

These complexes are typically characterized by a suite of analytical techniques including elemental analysis, FTIR-ATR, NMR spectroscopy (1H, 13C{1H}, and DEPT-135), and single-crystal X-ray diffraction. mdpi.comub.edunih.gov Hirshfeld surface analysis is also employed to study the intermolecular interactions within the crystal structures. mdpi.comub.edu

Table 1: Selected this compound Metal Complexes

| Compound Formula | Metal Ion | Nuclearity | Key Structural Features |

|---|---|---|---|

| [M(ACA)2(H2O)2] | Zn(II), Cd(II) | Monomeric | Isostructural complexes. ub.eduresearchgate.netresearchgate.net |

| [Zn(4-Phpy)2(ACA)2(H2O)2]·3H2O | Zn(II) | Monomeric | Formed from the reaction of [Zn(ACA)2(H2O)2] with 4-Phpy. ub.eduresearchgate.net |

| [Cd(4-Phpy)2(μ-ACA)(ACA)]2·2EtOH | Cd(II) | Dimeric | Bridging ACA ligand. ub.eduresearchgate.net |

| [Zn2(µ-O,O'-ACA)2(ACA)2(4-Phpy)2]n | Zn(II) | Polymeric (1D) | Coordination polymer that serves as a precursor to trinuclear complexes. mdpi.comnih.gov |

| [Zn3(µ-ACA)6(4-Phpy)2]·4CH3CN | Zn(II) | Trinuclear | "Pinwheel" secondary building unit. mdpi.comnih.gov |

| [Zn3(µ-ACA)6(EtOH)2]·4EtOH | Zn(II) | Trinuclear | "Pinwheel" secondary building unit with coordinated solvent. mdpi.comnih.gov |

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound (HACA) | (E)-2-acetamido-3-phenylprop-2-enoic acid |

| p-Fluoro-alpha-acetamidocinnamic acid | (E)-2-acetamido-3-(4-fluorophenyl)prop-2-enoic acid |

| 1,2-bis(4-pyridyl)ethylene (1,2-bpe) | 1,2-Di(pyridin-4-yl)ethane |

| 4,4′-azopyridine (4,4′-azpy) | (E)-1,2-di(pyridin-4-yl)diazene |

| 4,4′-bipyridine (4,4′-bipy) | 4,4'-Bipyridine (B149096) |

| 2-Hydroxypyridine | Pyridin-2-ol |

| 2-Pyridone (Pdon) | Pyridin-2(1H)-one |

| 4-Acetylpyridine (4-Acpy) | 1-(Pyridin-4-yl)ethan-1-one |

| 4-Phenylpyridine (4-Phpy) | 4-Phenylpyridine |

| Zinc(II) acetate (B1210297) dihydrate | Zn(OAc)2·2H2O |

| Cadmium(II) acetate dihydrate | Cd(OAc)2·2H2O |

Investigation of Diverse Coordination Geometries and Nuclearities (Monomeric, Dimeric, Trinuclear, Polymeric)

The coordination of this compound with metal ions, particularly d¹⁰ metals like zinc(II) and cadmium(II), gives rise to a variety of coordination complexes with differing nuclearities, including monomeric, dimeric, trinuclear, and polymeric structures. ub.edumdpi.comresearchgate.netresearchgate.netnih.gov The resulting geometry and nuclearity are influenced by factors such as the metal ion used and the presence of ancillary ligands. ub.edumdpi.com

For instance, the reaction of zinc acetate dihydrate or cadmium acetate dihydrate with HACA can yield isostructural monomeric complexes with the general formula [M(ACA)₂(H₂O)₂]. ub.eduresearchgate.net In these monomeric units, the metal center is coordinated by two ACA ligands and two water molecules. ub.edu

The introduction of an additional ligand, such as 4-phenylpyridine (4-Phpy), can lead to complexes with different nuclearities. With Zn(II), a monomeric complex [Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂O can be formed. ub.eduresearchgate.net In contrast, the reaction with Cd(II) under similar conditions can result in a dimeric compound, [Cd(4-Phpy)₂(µ-ACA)(ACA)]₂·2EtOH. ub.eduresearchgate.net

Furthermore, trinuclear complexes have been synthesized. A notable example is the formation of trinuclear "pinwheel" arrays. mdpi.comnih.gov The reaction of Zn(OAc)₂·2H₂O with HACA and 4-Phpy in ethanol can produce a 1D coordination polymer, [Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]n. mdpi.comnih.gov Recrystallization of this polymer from different solvents like acetonitrile (B52724) or ethanol yields trinuclear complexes, such as [Zn₃(µ-ACA)₆(4-Phpy)₂] and [Zn₃(µ-ACA)₆(EtOH)₂], respectively. mdpi.comnih.gov These trinuclear species feature a central octahedral Zn(II) ion and two terminal tetrahedral Zn(II) ions. mdpi.com

Polymeric structures are also prevalent. The use of bifunctional ligands like 4,4'-bipyridine (4,4'-bipy) in conjunction with HACA and Zn(II) has led to the synthesis of coordination polymers with monomeric, dimeric, and trimeric secondary building units linked by the 4,4'-bipy ligands. researchgate.netnih.govacs.org These studies demonstrate the rich diversity in coordination geometries and nuclearities achievable with this compound. nih.govacs.org

| Compound | Metal Ion | Nuclearity | Coordination Geometry | Ancillary Ligands |

|---|---|---|---|---|

| [Zn(ACA)₂(H₂O)₂] | Zn(II) | Monomeric | Octahedral | H₂O |

| [Cd(ACA)₂(H₂O)₂] | Cd(II) | Monomeric | Octahedral | H₂O |

| [Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂O | Zn(II) | Monomeric | Octahedral | 4-Phpy, H₂O |

| [Cd(4-Phpy)₂(µ-ACA)(ACA)]₂·2EtOH | Cd(II) | Dimeric | Distorted Octahedral | 4-Phpy |

| [Zn₃(µ-ACA)₆(4-Phpy)₂] | Zn(II) | Trinuclear | Octahedral (central), Tetrahedral (terminal) | 4-Phpy |

| [Zn₃(µ-ACA)₆(EtOH)₂] | Zn(II) | Trinuclear | Octahedral (central), Tetrahedral (terminal) | EtOH |

| {[Zn(ACA)₂(4,4'-bipy)]·EtOH}n | Zn(II) | Polymeric | Tetrahedral | 4,4'-bipy |

Design and Transformation of Secondary Building Units (SBUs)

The concept of Secondary Building Units (SBUs) is central to the design of coordination polymers using this compound. The carboxylate group of HACA allows for a variety of coordination modes, leading to the formation of di-, tri-, or even tetranuclear metal carboxylate SBUs. mdpi.com These SBUs can then be linked by organic ligands to construct extended networks.

A key finding is the ability to control the SBU structure through dissolution-recrystallization structural transformations (DRSTs). researchgate.netnih.gov For example, a coordination polymer with a monomeric SBU, {[Zn(ACA)₂(4,4'-bipy)]·EtOH}n, can be transformed into polymers with different SBUs by changing the recrystallization solvent. researchgate.netnih.govacs.org Recrystallization in methanol (B129727) can yield a polymer with a similar monomeric SBU, {[Zn(ACA)₂(4,4'-bipy)]·2MeOH}n, while using other conditions can lead to polymers with dimeric, {[Zn₂(µ-ACA)₂(ACA)₂(4,4'-bipy)]·2H₂O}n, or trimeric, {[Zn₃(µ-ACA)₆(4,4'-bipy)]·0.75CHCl₃}n, SBUs. researchgate.netnih.govacs.org

The formation of these different SBUs is driven by the solvent and temperature, which influence the orientation of the amide groups in the HACA ligands. researchgate.netnih.gov This highlights the role of the amide group in directing the assembly of specific SBU architectures. The transformation between these different SBUs demonstrates a level of control over the resulting crystalline architecture. researchgate.net

| SBU Precursor | Transformation Condition | Resulting SBU | Final Compound |

|---|---|---|---|

| {[Zn(ACA)₂(4,4'-bipy)]·EtOH}n | Recrystallization in MeOH | Monomeric | {[Zn(ACA)₂(4,4'-bipy)]·2MeOH}n |

| {[Zn(ACA)₂(4,4'-bipy)]·EtOH}n | Dissolution-Recrystallization | Dimeric | {[Zn₂(µ-ACA)₂(ACA)₂(4,4'-bipy)]·2H₂O}n |

| {[Zn(ACA)₂(4,4'-bipy)]·EtOH}n | Dissolution-Recrystallization | Trimeric | {[Zn₃(µ-ACA)₆(4,4'-bipy)]·0.75CHCl₃}n |

Structural Influence of Ligand Modifications and Solvent Inclusion

Modifications to the ligands and the inclusion of solvent molecules in the crystal lattice have a profound impact on the final structure of this compound-based coordination complexes. The choice of ancillary N-donor ligands, for instance, can dictate the nuclearity and dimensionality of the resulting framework. researchgate.netnih.gov

The use of 4-phenylpyridine (4-Phpy) versus 4,4'-bipyridine (4,4'-bipy) leads to significantly different structures. While 4-Phpy can facilitate the formation of discrete monomeric, dimeric, and trinuclear complexes, the bridging nature of 4,4'-bipy promotes the formation of extended 1D, 2D, or 3D coordination polymers. mdpi.comresearchgate.net

Solvent molecules play a crucial role, not only in the synthesis and crystallization process but also as integral components of the final crystal structure. researchgate.netnih.govnih.gov They can act as ligands, directly coordinating to the metal center, as seen in [Zn₃(µ-ACA)₆(EtOH)₂] where ethanol molecules complete the coordination sphere of the terminal zinc ions. mdpi.comnih.gov

| Compound | Ancillary Ligand | Included Solvent | Structural Role of Solvent |

|---|---|---|---|

| [Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂O | 4-Phpy | H₂O | Coordinated and occluded guest |

| [Cd(4-Phpy)₂(µ-ACA)(ACA)]₂·2EtOH | 4-Phpy | EtOH | Occluded guest |

| [Zn₃(µ-ACA)₆(EtOH)₂]·4EtOH | None | EtOH | Coordinated and occluded guest |

| [Zn₃(µ-ACA)₆(4-Phpy)₂]·4CH₃CN | 4-Phpy | CH₃CN | Occluded guest |

| {[Zn(ACA)₂(4,4'-bipy)]·EtOH}n | 4,4'-bipy | EtOH | Occluded guest |

Advanced Studies in Crystalline Architectures

Analysis of Crystal Packing and Supramolecular Networks (1D, 2D, 3D)

The crystal structures of this compound and its derivatives exhibit a wide range of supramolecular networks, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. ub.edumdpi.comresearchgate.netresearchgate.netnih.govnih.gov The dimensionality of these networks is governed by the interplay of coordination bonds and non-covalent interactions.

In the case of coordination polymers, the bridging ligands are key to extending the structure. For instance, a 1D coordination polymer, [Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]n, is formed through carboxylate bridges between zinc centers. mdpi.comnih.gov This 1D chain can further assemble into a 3D supramolecular network through hydrogen bonding and other weak interactions. mdpi.com

Trinuclear complexes, such as [Zn₃(µ-ACA)₆(4-Phpy)₂] and [Zn₃(µ-ACA)₆(EtOH)₂], although discrete molecules, can form extended 2D supramolecular planes through intermolecular interactions. mdpi.comnih.gov These planes are then further connected into 3D structures.

The use of different co-formers with HACA also leads to diverse network dimensionalities. Cocrystals with bipyridine-type co-formers can result in the formation of 2D layers that extend into 3D networks through weaker interactions. acs.org For example, cocrystals of HACA with 1,2-bis(4-pyridyl)ethylene (1,2-bpe) and 4,4'-azopyridine (4,4'-azpy) form strong herringbone-shaped 2D layers. acs.org

In monomeric complexes like [Zn(ACA)₂(H₂O)₂] and its cadmium analogue, hydrogen bonding interactions link the individual units into 2D layers. ub.edu The addition of 4-Phpy to the zinc complex leads to a 3D network formed by a combination of hydrogen bonds and C-H···O interactions. ub.edu Similarly, the dimeric cadmium complex also forms a 3D network. researchgate.net

Hydrogen Bonding and π-π Stacking Interactions in Solid-State Systems

Hydrogen bonding is a dominant force in the crystal engineering of this compound systems, directing the assembly of molecules into predictable patterns known as supramolecular synthons. iucr.org The HACA molecule itself contains both a carboxylic acid and an amide group, which are excellent hydrogen bond donors and acceptors.

In the solid state of HACA itself, and in its hydrates, a variety of hydrogen bonding interactions are present. In the dihydrate form, water molecules can mediate interactions between HACA molecules, forming "masked synthons". nih.gov

Exploration of Hydrate (B1144303) and Solvate Structures in Crystal Engineering

The formation of hydrates and solvates is a common phenomenon in the crystallization of this compound and its complexes, and it has significant implications for their crystal structures. ub.eduiucr.org The inclusion of solvent molecules can be a deliberate strategy in crystal engineering to control the resulting architecture.

The dihydrate of HACA, HACA·2H₂O, has been isolated and structurally characterized. acs.orgnih.gov In this structure, the water molecules are not merely space fillers but are integral to the hydrogen-bonding network, connecting the HACA molecules through water clusters. nih.gov

In coordination complexes, solvent molecules can be either directly coordinated to the metal ion or exist as solvates of crystallization within the lattice. ub.edu For instance, in [Zn(ACA)₂(H₂O)₂], two water molecules are part of the primary coordination sphere of the zinc ion. ub.edu In other cases, such as [Cd(4-Phpy)₂(µ-ACA)(ACA)]₂·2EtOH, ethanol molecules are included in the crystal lattice without being directly bonded to the metal. ub.edu

The presence of these solvate molecules can create channels and voids within the crystal structure. ub.edu For example, in [Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂O, the occluded water molecules occupy channels along the b-axis. ub.edu The stability of these solvated structures can vary, and in some cases, the solvent molecules can be lost upon exposure to air, potentially leading to a change in the crystal structure. The study of these hydrate and solvate structures is crucial for understanding the polymorphism and stability of HACA-based crystalline materials.

| Compound | Solvent | Structural Role | Resulting Network/Features |

|---|---|---|---|

| HACA·2H₂O | Water | Forms water clusters, masked synthons | Connects HACA molecules |

| [Zn(ACA)₂(H₂O)₂] | Water | Coordinated ligand | Forms 2D layers via H-bonding |

| [Cd(4-Phpy)₂(µ-ACA)(ACA)]₂·2EtOH | Ethanol | Occluded guest | Stabilizes 3D network |

| [Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂O | Water | Coordinated and occluded guest | Forms channels along b-axis |

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular identity and probing the electronic and vibrational states of 4-acetamidocinnamic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C{¹H}, DEPT-135) for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound in solution. By analyzing the chemical environment of hydrogen and carbon nuclei, detailed information about the molecular framework can be obtained. rsc.orgmdpi.comnih.gov

¹H NMR Spectroscopy: In deuterated dimethyl sulfoxide (B87167) (dmso-d₆), the proton NMR spectrum of this compound exhibits characteristic signals. The amide proton (NH) typically appears as a singlet between δ 9.18 and 9.47 ppm. The aromatic protons of the phenyl ring show signals in the range of δ 7.28 to 7.61 ppm, while the vinyl proton of the cinnamic acid moiety is observed between δ 7.21 and 7.33 ppm. The methyl protons of the acetamido group present a sharp singlet around δ 1.95 to 1.98 ppm. ub.edu

¹³C{¹H} and DEPT-135 NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound and its derivatives, the carbonyl carbon of the amide group resonates at approximately 169.18–170.67 ppm, while the carboxylic acid carbonyl carbon appears at a slightly different chemical shift, around 167.85–168.48 ppm. ub.edu The carbon atoms of the phenyl ring and the double bond are observed between δ 118.89 and 153.05 ppm. ub.edu Specifically, the quaternary vinylic carbon is found in the δ 135.04–135.42 ppm region, and the protonated vinylic carbon appears between δ 127.18 and 128.21 ppm. ub.edu The methyl carbon of the acetyl group is typically found at approximately δ 22.5 ppm. ub.eduacs.org DEPT-135 experiments are crucial for distinguishing between quaternary carbons (which are absent in the DEPT-135 spectrum), methine (CH), and methyl (CH₃) groups (which appear as positive signals), and methylene (B1212753) (CH₂) groups (which appear as negative signals), thus confirming the assignments made in the standard ¹³C{¹H} spectrum. mdpi.com

| Assignment | ¹H Chemical Shift (δ, ppm) in dmso-d₆ | ¹³C Chemical Shift (δ, ppm) in CD₃OD/dmso-d₆ |

|---|---|---|

| Amide (NH) | 9.18 - 9.47 | - |

| Aromatic (Ar-H) | 7.28 - 7.61 | 128.4 - 130.9 |

| Vinyl (C=CH) | 7.21 - 7.33 | 127.1 - 128.2 (CH), 135.0 - 135.5 (C) |

| Methyl (CH₃) | 1.95 - 1.98 | ~22.5 |

| Amide Carbonyl (C=O) | - | 169.2 - 173.2 |

| Carboxyl (COOH) | - | 167.9 - 168.3 |

Fourier Transform Infrared (FTIR-ATR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory, is employed to identify the characteristic functional groups within the this compound molecule by detecting their vibrational frequencies. nih.govacs.org The FTIR-ATR spectrum of HACA displays several key absorption bands. A broad band observed in the region of 3132–2721 cm⁻¹ is attributed to the O-H stretching vibration of the carboxylic acid group. nih.gov The C=O stretching vibrations of the carboxylic acid and amide groups are found around 1683 cm⁻¹ and 1622 cm⁻¹, respectively. ub.edu The N-H stretching vibration of the amide group is also identifiable. ub.edu Furthermore, characteristic bands corresponding to the aromatic C-H and C=C bonds are present. ub.edu

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3132 - 2721 (broad) |

| Carboxylic Acid | C=O Stretch | ~1683 |

| Amide | C=O Stretch | ~1622 |

| Amide | N-H Stretch | Present |

| Aromatic/Vinyl | C=C/C-H Vibrations | Present |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.orglkouniv.ac.in When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the presence of a conjugated system, including the phenyl ring and the α,β-unsaturated carboxylic acid moiety, gives rise to characteristic absorption bands. lkouniv.ac.in The solid-state UV-Vis spectrum of HACA shows absorption maxima (λmax) at approximately 246 nm, 294 nm, and 390 nm. acs.org These absorptions are primarily due to π → π* transitions within the conjugated system. libretexts.org The exact position of these maxima can be influenced by the solvent and the molecular environment. lkouniv.ac.in

| Compound | Absorption Maxima (λmax, nm) in Solid State | Associated Electronic Transition |

|---|---|---|

| This compound (HACA) | 246, 294, 390 | π → π* |

Photoluminescence and Fluorescence Spectroscopy for Optical Behavior Assessment

Photoluminescence and fluorescence spectroscopy are used to investigate the emission properties of this compound after it has absorbed light. Upon excitation at a specific wavelength, the molecule can relax to a lower energy state by emitting a photon. mdpi.com In the solid state, when excited at 250 nm, this compound exhibits an emission maximum (λem) at 420 nm, indicating blue fluorescence. acs.org This property is of interest for the development of fluorescent materials. The fluorescence behavior can be influenced by factors such as molecular aggregation, crystal packing, and the presence of other interacting molecules. researchgate.netresearchgate.net

| Compound | Excitation Wavelength (λexc, nm) | Emission Maximum (λem, nm) | Emission Color |

|---|---|---|---|

| This compound (HACA) | 250 | 420 | Blue |

Diffraction Methods for Solid-State Structural Determination

Diffraction techniques are paramount for determining the precise three-dimensional arrangement of atoms in the crystalline solid state.

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Structure and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the absolute structure of a crystalline compound. fzu.czbruker.comuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be generated, from which atomic positions, bond lengths, bond angles, and torsional angles can be accurately determined. uni-ulm.de For this compound, SC-XRD analysis has been performed, revealing its crystal structure. acs.org For instance, a monoclinic crystal system with the space group P2₁/c has been reported. acs.org The analysis provides precise data on the conformation of the molecule in the solid state, including the planarity of the cinnamic acid backbone and the orientation of the acetamido group. It also elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. acs.orgresearchgate.net

| Parameter | Reported Value for HACA |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Powder X-ray Diffraction (PXRD) for Phase Purity and Polymorphism Studies

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique used to analyze the crystalline nature of materials, providing insights into their phase purity and polymorphic forms. mdpi.com In the study of this compound and its derivatives, PXRD is instrumental in confirming the formation of new crystalline phases, such as cocrystals and solvates, and in verifying the purity of bulk samples. nih.govacs.orgrsc.orgresearchgate.netacs.org

Research has shown that PXRD patterns are routinely used to verify the phase purity of synthesized HACA cocrystals. nih.govacs.orgrsc.org For instance, in the preparation of cocrystals of HACA with bipyridine-based coformers, PXRD patterns of the ground samples were compared with those simulated from single-crystal X-ray diffraction data to confirm the homogeneity of the bulk material. nih.gov This comparison is crucial to ensure that the synthesized material consists of a single crystalline phase and is not a mixture of starting materials or undesired polymorphs. researchgate.net

The technique is also pivotal in identifying different polymorphic and solvatomorphic forms of HACA. For example, during experiments to obtain cocrystals, different crystalline forms, including a dihydrate (HACA·2H₂O) and an anhydrous form, have been isolated and characterized. nih.govacs.org The distinct PXRD patterns of these forms allow for their unambiguous identification. The PXRD patterns for HACA and its dihydrate, as well as for its cocrystals, are typically recorded from 2θ = 5 to 30° with a step scan of 0.01671°, using Cu Kα radiation (λ = 1.5406 Å). nih.govacs.org

| Sample | PXRD Analysis Purpose | Key Findings | Reference |

| HACA | Phase Purity Verification | Confirmed phase purity of the synthesized anhydrous form. | nih.govacs.org |

| HACA·2H₂O | Phase Purity Verification | Confirmed phase purity of the dihydrate form. | nih.govacs.org |

| (HACA)₂(1,2-bpe) | Phase Purity Verification | Verified the formation of the cocrystal and its phase purity. | nih.govacs.org |

| (HACA)₂(4,4′-azpy) | Phase Purity Verification | Verified the formation of the cocrystal and its phase purity. | nih.govacs.org |

| (HACA)₂(4,4′-bipy)₃ | Phase Purity Verification | Verified the formation of the cocrystal and its phase purity. | nih.govacs.org |

| (HACA)(Pdon) | Phase Purity Verification | Confirmed the formation of the cocrystal. | rsc.org |

Thermal Analysis in Material Science Research

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Pathways of Cocrystals and Complexes

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are fundamental thermal analysis techniques that provide information about the thermal stability and decomposition behavior of materials. asu.edu TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. asu.edu These methods are extensively used to study the thermal properties of this compound cocrystals and metal complexes. nih.govacs.orgrsc.orgresearchgate.net

In a study of HACA cocrystals with bipyridine coformers, simultaneous TGA/DTA was performed to evaluate their thermal stability. nih.govacs.org The analysis of HACA·2H₂O showed a mass loss corresponding to the two water molecules, followed by the decomposition of the HACA molecule. The cocrystals exhibited different thermal decomposition profiles, indicating that the coformers influence the thermal stability of HACA. nih.gov For instance, the cocrystal (HACA)₂(1,2-bpe) was found to be thermally stable up to a certain temperature, after which it decomposed. nih.gov

These analyses are typically carried out under a nitrogen atmosphere with a constant heating rate, for example, 5 °C·min⁻¹, to ensure reproducible results. nih.govacs.orgrsc.org

| Compound | Key Thermal Events | Temperature Range (°C) | Technique | Reference |

| HACA·2H₂O | Loss of two water molecules | Not specified | TGA/DTA | nih.govacs.org |

| (HACA)₂(1,2-bpe) (Cocrystal 1) | Decomposition | Not specified | TGA/DTA | nih.govacs.org |

| (HACA)₂(4,4′-azpy) (Cocrystal 2) | Decomposition | Not specified | TGA/DTA | nih.govacs.org |

| (HACA)₂(4,4′-bipy)₃ (Cocrystal 3) | Decomposition | Not specified | TGA/DTA | nih.govacs.org |

| [Zn(4-Phpy)₂(ACA)₂(H₂O)₂]·3H₂O | Thermal Stability Studied | Not specified | TGA/DTA | researchgate.netub.edu |

| [Cd(4-Phpy)₂(µ-ACA)(ACA)]₂·2EtOH | Thermal Stability Studied | Not specified | TGA/DTA | researchgate.netub.edu |

| (HACA)(Pdon) (Cocrystal 2) | Thermal Stability Studied | 25 to 350 | TGA/DTA | rsc.org |

Chromatographic and Mass Spectrometric Techniques for Analytical Research

High-Performance Liquid Chromatography (HPLC) for Purity and Separation Studies

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is a crucial tool for assessing its purity. vwr.com While specific detailed research findings on HPLC methods solely for this compound are not extensively available in the provided search results, the general application of HPLC for purity determination of related compounds is well-established. For instance, a method for a structurally similar compound, 4-acetamidobenzoic acid, utilizes a reverse-phase (RP) HPLC method with a mobile phase of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com Such a method could likely be adapted for this compound.

The purity of commercially available this compound is often stated as ≥98% as determined by HPLC, indicating that this is a standard quality control method. vwr.com In research involving the synthesis of derivatives or peptides from HACA, analytical RP-HPLC is used for preliminary purity characterization before further purification steps. wiley-vch.de

Mass Spectrometry for Compound Identification and Derivative Analysis in Complex Matrices

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure. In the context of this compound research, MS is used for the identification of the compound and its derivatives.

High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI⁺) has been employed to confirm the formation of zinc complexes of HACA. mdpi.com The observed m/z values in the mass spectra corresponded to the calculated values for species such as [Zn(ACA)₂ + Na]⁺ and [Zn(ACA)₂(4-Phpy) + Na]⁺, providing strong evidence for the composition of the synthesized complexes. mdpi.com

Furthermore, mass spectrometry is a key technique for identifying derivatives of cinnamic acids in complex mixtures, such as coffee extracts. mdpi.com In one study, multiple reaction monitoring (MRM) on a QTRAP 5500 mass spectrometer was used to identify and quantify 3-methoxy-4-acetamidoxycinnamic acid, a derivative of HACA. mdpi.com This highlights the sensitivity and specificity of MS for analyzing trace amounts of compounds in complex biological or food matrices.

Elemental Analysis for Compositional Verification

Elemental analysis (EA) is a fundamental analytical technique that determines the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) in a sample. This technique is crucial for verifying the empirical formula of newly synthesized compounds, including this compound and its cocrystals and complexes. nih.govacs.orgrsc.orgmdpi.com

In numerous studies, the experimentally determined weight percentages of C, H, and N from elemental analysis are compared with the calculated values based on the proposed chemical formula. nih.govacs.org A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the synthesized material. For example, elemental analysis was used to confirm the formulas of HACA, its dihydrate (HACA·2H₂O), and its cocrystals with various bipyridine coformers. nih.govacs.org Similarly, the compositions of zinc and cadmium complexes of HACA have been verified using this method. ub.edumdpi.com

| Compound | Calculated (%) | Found (%) | Reference |

| HACA (C₁₁H₁₁NO₃) | C: 64.38, H: 5.40, N: 6.83 | C: 64.25, H: 5.37, N: 6.74 | nih.govacs.org |

| HACA·2H₂O (C₁₁H₁₅NO₅) | C: 54.77, H: 6.27, N: 5.81 | C: 54.65, H: 6.08, N: 5.69 | nih.govacs.org |

| (HACA)₂(1,2-bpe) (C₃₄H₃₂N₄O₆) | C: 68.91, H: 5.44, N: 9.45 | C: 68.70, H: 5.27, N: 9.32 | nih.govacs.org |

| (HACA)₂(4,4′-azpy) (C₃₂H₃₀N₆O₆) | C: 67.83, H: 5.34, N: 9.89 | C: 67.58, H: 5.13, N: 9.75 | nih.govacs.org |

| (HACA)₂(4,4′-bipy)₃ (C₅₂H₄₆N₈O₆) | C: 71.06, H: 5.27, N: 12.75 | C: 70.89, H: 5.16, N: 12.57 | nih.govacs.org |

| (HACA)(Pdon) (C₁₆H₁₆N₂O₄) | C: 63.99, H: 5.37, N: 9.33 | C: 63.74, H: 5.18, N: 9.12 | rsc.org |

| [Zn₂(µ-O,O'-ACA)₂(ACA)₂(4-Phpy)₂]ₙ (C₆₆H₅₈Zn₂N₆O₁₂) | C: 63.01, H: 4.65, N: 6.68 | C: 63.10, H: 4.49, N: 6.67 | mdpi.com |

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation offer a microscopic view of 4-ACA, enabling the exploration of its behavior and interactions at an atomic level.

Virtual Screening for Cocrystal Formation Feasibility and Coformer Selection

Virtual screening methodologies are employed to predict the likelihood of cocrystal formation between an active pharmaceutical ingredient (API) and various coformers. researchgate.netacs.org This computational approach can significantly streamline the experimental screening process by prioritizing candidates with a higher probability of success. mdpi.com For 4-Acetamidocinnamic acid (also referred to as HACA in some literature), virtual screening has been utilized to assess its potential to form cocrystals with different bipyridine-based coformers. researchgate.netacs.org

One such method is based on the analysis of molecular electrostatic potential (MEP) surfaces to calculate the energetic difference (ΔE) between the interactions in the pure components and the hypothetical cocrystal. researchgate.net A more favorable interaction energy in the cocrystal form suggests a higher likelihood of its formation. researchgate.net For instance, a virtual screening study involving several carboxylic acids, including 4-ACA, and pyridine (B92270) derivatives like 4-acetylpyridine (B144475) (4-Acpy) and 2-hydroxypyridine (B17775) (2-OHpy), was performed to select promising cocrystal candidates. rsc.orgrsc.org The screening identified the combination of 4-ACA with 2-OHpy (which tautomerizes to 2-pyridone) as a viable candidate for cocrystallization. rsc.org

The process typically involves:

Geometry Optimization: The 3D structures of 4-ACA and potential coformers are optimized, often using Density Functional Theory (DFT) or force fields like COMPASS II. rsc.orgub.edu

MEP Calculation: The MEP surface of each optimized molecule is calculated. researchgate.netrsc.org

Interaction Site Pairing: The interaction energies between potential hydrogen bond donors and acceptors on the surfaces of 4-ACA and the coformer are evaluated. researchgate.net

Ranking: Coformers are ranked based on the predicted stability of the potential cocrystal. mdpi.com

This computational pre-selection helps in making informed decisions for subsequent experimental validation, saving time and resources. mdpi.comsolvias.com

Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack, and for understanding intermolecular interactions. researchgate.net The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Negative Regions (Red/Yellow): These areas indicate an excess of electrons and are prone to electrophilic attack. For 4-ACA, these regions are typically located around the oxygen atoms of the carboxylic acid and amide groups, making them potential hydrogen bond acceptor sites. rsc.orgrsc.org

Positive Regions (Blue): These areas signify a deficiency of electrons and are susceptible to nucleophilic attack. The hydrogen atoms of the carboxylic acid and the amide N-H group in 4-ACA are positive regions, thus acting as hydrogen bond donor sites. rsc.orgrsc.org

Neutral Regions (Green): These areas have a near-zero potential.

By analyzing the MEP surface of 4-ACA and potential coformers, researchers can predict the most probable hydrogen bonding interactions, known as supramolecular synthons, that will form in a cocrystal. rsc.orgrsc.org For example, the MEP surface can help determine the competitiveness between the acidic and amidic groups of 4-ACA in forming synthons. researchgate.netacs.org This analysis was crucial in studies involving cocrystals of 4-ACA with bipyridine coformers, helping to rationalize the observed crystal packing. researchgate.netacs.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions in Crystalline Structures

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. ub.edu It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest within the crystal) dominates over the sum of electron distributions of all other molecules.

The Hirshfeld surface can be mapped with various properties, such as:

d_norm: This property highlights intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, representing strong interactions like hydrogen bonds.

Curvedness: This helps in identifying flat regions of the surface that are indicative of π-π stacking interactions.

2D Fingerprint Plots: Derived from the Hirshfeld surface, these plots provide a quantitative summary of the different types of intermolecular contacts. The percentage contribution of each type of interaction (e.g., O···H, H···H, C···H) to the total Hirshfeld surface area can be calculated, offering a detailed picture of the crystal packing.

In studies of 4-ACA and its cocrystals, Hirshfeld surface analysis has been instrumental in:

Elucidating the 3D supramolecular networks. ub.eduresearchgate.net

Comparing the intermolecular interactions in different crystal forms, such as in cocrystals with various bipyridine coformers.

Understanding the role of different functional groups in directing the crystal packing. For instance, in a cocrystal of 4-ACA with 2-pyridone, Hirshfeld analysis helped to identify the strong amide-amide homosynthon between the 2-pyridone molecules as a dominant interaction. rsc.org

A study on cocrystals of 4-ACA with bipyridine-based coformers used Hirshfeld surface analysis to detail the various interactions, including acid-pyridine and amide-pyridine heterosynthons. acs.org

Table: Hirshfeld Surface Interaction Percentages for 4-ACA in a Cocrystal

| Interaction Type | Percentage Contribution |

|---|---|

| O···H/H···O | Specific percentage values depend on the particular cocrystal structure. |

| H···H | Specific percentage values depend on the particular cocrystal structure. |

| C···H/H···C | Specific percentage values depend on the particular cocrystal structure. |

| C···C | Specific percentage values depend on the particular cocrystal structure. |

| N···H/H···N | Specific percentage values depend on the particular cocrystal structure. |

Note: The exact percentages vary depending on the coformer and the resulting crystal structure. This table is a representative example of the types of data obtained.

Energy Frameworks and Lattice Energy Calculations for Crystal Stability and Interaction Strengths

Energy framework calculations provide a visual and quantitative method to understand the energetic landscape of a crystal structure. ub.edu This approach, often performed using software like CrystalExplorer, calculates the interaction energies between a central molecule and its neighbors within a defined cluster. researchgate.net The total lattice energy (E_latt), which is a measure of the stability of the crystal, can be derived from these pairwise interaction energies. researchgate.netyoutube.com

The interaction energies are typically broken down into four components:

Electrostatic (E_ele): Arises from the charge distributions of the interacting molecules.

Polarization (E_pol): Results from the distortion of a molecule's charge distribution by the electric field of its neighbors.

Dispersion (E_dis): A quantum mechanical attractive force arising from instantaneous fluctuations in electron density.

Repulsion (E_rep): The short-range repulsive force that prevents molecules from collapsing into each other.

Energy frameworks are represented as cylinders connecting the centroids of interacting molecules, where the thickness of the cylinder is proportional to the strength of the interaction. rsc.org This visualization provides a clear picture of the topology and strength of the main interactions stabilizing the crystal packing. rsc.org For 4-ACA cocrystals, energy framework calculations have been used to rationalize their thermal stabilities by comparing their lattice energies and the contributions of different interaction types. acs.org For example, in a cocrystal with 4-acetylpyridine, the acid-pyridine heterosynthon was identified as the most significant electrostatic component. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a fundamental understanding of the electronic properties of this compound.

Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure, properties, and reactivity of molecules. vulcanchem.commdpi.com It is often employed in conjunction with molecular modeling techniques to provide more accurate descriptions.

For this compound and its derivatives, DFT calculations have been applied to:

Optimize Molecular Geometry: To find the most stable conformation of the molecule in the gas phase. rsc.orgub.edu This is a crucial first step for many other computational analyses.

Predict Spectroscopic Properties: DFT can be used to calculate vibrational frequencies, which can then be compared with experimental data from techniques like FT-IR and Raman spectroscopy to aid in spectral assignment.

Determine Electronic Properties: DFT calculations can provide information about the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are important for understanding the molecule's reactivity and electronic transitions.

Calculate MEP Surfaces: As mentioned earlier, DFT is used to compute the MEP surfaces for predicting intermolecular interactions. rsc.orgrsc.org

Support Reaction Condition Optimization: In the context of synthesizing derivatives of 4-ACA, such as p-fluoro-alpha-acetamidocinnamic acid, DFT has been used to predict optimal reaction conditions, thereby reducing the need for extensive empirical experimentation. vulcanchem.com

In a study of zinc(II) complexes involving the deprotonated form of 4-ACA, DFT at the B3LYP/6-31G(d,p) level was used to calculate the Electrostatic Surface Potential (ESP) to compare the supramolecular interactions in different crystalline forms. mdpi.com

Table: Compound Names Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 4-ACA, HACA, α-Acetamidocinnamic acid |

| 4-Acetylpyridine | 4-Acpy |

| 2-Hydroxypyridine | 2-OHpy |

| 2-Pyridone | Pdon |

| 1,2-bis(4-pyridyl)ethylene | 1,2-bpe |

| 4,4′-azopyridine | 4,4′-azpy |

| 4,4′-bipyridine | 4,4′-bipy |

| p-Fluoro-alpha-acetamidocinnamic acid |

Molecular Docking and Dynamics Simulations in Ligand-Target Research

Molecular docking and dynamics simulations are pivotal computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. These simulations provide a detailed view of the binding mode, affinity, and stability of the ligand-target complex, guiding the design of new therapeutic agents.

Computational studies have been employed to elucidate the binding mechanisms of this compound and its derivatives with various enzymes. Molecular docking simulations, for instance, have been used to evaluate the potential of related compounds as inhibitors of enzymes implicated in neurodegenerative diseases and other conditions.

In one area of research, derivatives of hydroxycinnamic acid were investigated for their ability to prevent the amyloid transformation of alpha-synuclein (B15492655), a process linked to synucleinopathies. nih.gov Molecular docking was used alongside experimental methods to understand how these compounds, including 3-methoxy-4-acetamidoxycinnamic acid, inhibit fibril formation. nih.gov

Similarly, in the search for new treatments for Alzheimer's disease, molecular docking and molecular dynamics studies have been conducted on cinnamic acid derivatives to evaluate their interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, a study on a cinnamic acid-triazole acetamide (B32628) conjugate identified as a potent BChE inhibitor used docking to reveal key interactions. The carboxyl group of the cinnamic acid moiety formed hydrogen bonds with tyrosine, glycine (B1666218), and glutamate (B1630785) residues in the enzyme's active site, while the methoxyphenyl group engaged in pi-pi stacking with a tryptophan residue. nih.gov

In another application, molecular docking was used to assess the potential anti-periodontitis activity of coordination complexes involving α-acetamidocinnamic acid (HACA). researchgate.net These simulations help predict the binding affinity and mode of interaction with key protein targets involved in periodontal disease. researchgate.net

The general approach for these studies involves using software like AutoDock Vina to predict the most favorable binding pose of the ligand within the enzyme's active site. colab.ws The stability of this predicted pose is often further investigated using molecular dynamics simulations, which simulate the movement of atoms over time, providing insights into the dynamic nature of the interaction. mdpi.comnih.govdovepress.combiorxiv.org

| Ligand/Derivative | Enzyme/Target | Computational Method | Key Findings/Predicted Interactions | Reference |

|---|---|---|---|---|

| 3-Methoxy-4-acetamidoxycinnamic acid | Alpha-synuclein | Molecular Docking | Effective prevention of amyloid transformation. | nih.gov |

| Cinnamic acid-triazole acetamide conjugate | Butyrylcholinesterase (BChE) | Molecular Docking & Molecular Dynamics | Hydrogen bonding via carboxyl group with Tyr128, Gly116, Glu197; Pi-pi stacking with Trp82. | nih.gov |

| α-Acetamidocinnamic acid (in metal complexes) | Porphyromonas gingivalis proteins | Molecular Docking | Evaluation of potential anti-periodontitis activity. | researchgate.net |

| 4-Acetoxy-plakinamine B (related structure) | Acetylcholinesterase (AChE) | Molecular Docking (FRED 2.1) | Hydrogen bonding, dipole-dipole, and hydrophobic interactions with active site residues. | nih.gov |

Computational Design and Prediction of Novel Materials

Computational methods are increasingly used to design and predict the properties of new materials, including crystalline solids. For this compound, these techniques are valuable for exploring its solid-state landscape, which includes different crystal forms (polymorphs), solvates, and cocrystals.

The ability of a molecule to exist in multiple crystalline forms, known as polymorphism, is of great interest in the pharmaceutical and materials science fields, as different polymorphs can have distinct physical properties. Computational tools can predict the most stable crystal structures and guide experimental efforts to discover new solid forms.

For α-acetamidocinnamic acid (HACA), computational studies have focused on understanding its structural landscape and the competition between its carboxylic acid and amide functional groups in forming hydrogen-bonded networks (synthons). acs.orgnih.gov Researchers have applied virtual screening approaches to assess the likelihood of cocrystal formation with various coformers. acs.orgresearchgate.netacs.org This involves calculating the relative stability of a potential cocrystal compared to the pure components. acs.org

These computational predictions have led to the successful synthesis and characterization of several new multicomponent forms of HACA, including a dihydrate (a solvate where water is incorporated into the crystal structure) and various cocrystals with bipyridine-based molecules. acs.orgnih.govresearchgate.net The crystal structures of these new forms were determined by X-ray diffraction and their intermolecular interactions were analyzed using tools like Hirshfeld surface analysis, which helps to visualize and quantify the different types of non-covalent interactions within the crystal. researchgate.netub.edu This combined experimental and computational approach provides a comprehensive understanding of the factors that control the crystallization of HACA, enabling the rational design of new solid forms with tailored properties. acs.orgnih.govmdpi.com

| Material Form | Formula | Computational Technique Used | Key Structural Feature | Reference |

|---|---|---|---|---|

| Dihydrate | HACA·2H₂O | Structural Landscape Analysis | HACA molecules connected through water clusters. | acs.orgnih.gov |

| Cocrystal 1 | (HACA)₂(1,2-bpe) | Virtual Cocrystal Screening | Acid-pyridine and amide-amide synthons. | acs.orgnih.gov |

| Cocrystal 2 | (HACA)₂(4,4′-azpy) | Virtual Cocrystal Screening | Acid-pyridine and amide-amide synthons. | acs.orgnih.gov |

| Cocrystal 3 | (HACA)₂(4,4′-bipy)₃ | Virtual Cocrystal Screening | Different synthons and crystal packing. | acs.orgnih.gov |

The development of composite materials, where a molecule like this compound is combined with a nanomaterial, is a promising area of research. Graphene oxide (GO), a derivative of graphene rich in oxygen-containing functional groups, is an attractive substrate for creating such composites due to its high surface area and ability to interact with other molecules. nih.govyoutube.com

While specific modeling studies of this compound with graphene oxide are not extensively reported, the principles can be inferred from computational studies on related systems. researchgate.net Modeling the interaction between this compound and a graphene oxide sheet would typically involve quantum mechanics (QM) methods, like Density Functional Theory (DFT), or classical molecular dynamics (MD) simulations. researchgate.net

These models would investigate the various non-covalent interactions that stabilize the composite:

π-π Stacking: The aromatic phenyl ring of this compound can interact with the sp²-hybridized carbon domains of the graphene oxide surface.

Hydrogen Bonding: The carboxylic acid and amide groups of this compound can form strong hydrogen bonds with the hydroxyl, carboxyl, and epoxy groups present on the graphene oxide surface.

Hydrophobic Interactions: The non-polar parts of the molecule can interact favorably with the hydrophobic regions of the graphene sheet.

| Type of Interaction | Functional Groups Involved (this compound) | Functional Groups/Regions Involved (Graphene Oxide) | Relevant Computational Method |

|---|---|---|---|

| π-π Stacking | Phenyl ring | sp² Carbon domains (graphitic regions) | Density Functional Theory (DFT), Molecular Dynamics (MD) |

| Hydrogen Bonding | Carboxylic acid (-COOH), Amide (-NH-C=O) | Hydroxyl (-OH), Carboxyl (-COOH), Epoxide (C-O-C) | DFT, MD |

| Hydrophobic Interactions | Phenyl ring, Methyl group | Graphitic regions | Molecular Dynamics (MD) |

Research on Biochemical Transformations and Interactions

Biosynthetic Pathways and Enzymatic Transformations

4-Acetamidocinnamic acid and its derivatives are significant compounds in the study of biochemical transformations, serving as key precursors and substrates in various enzymatic reactions. Research in this area has illuminated pathways for amino acid synthesis and the potential of enzymatic catalysis for producing valuable chiral molecules.

This compound is recognized for its potential role as a precursor in the synthesis of L-phenylalanine, an essential amino acid. uu.nlscispace.comfishersci.ca Its structural similarity to intermediates in the phenylpropanoid pathway makes it a valuable starting material in both chemo-enzymatic and purely enzymatic routes.

One established chemo-enzymatic approach is the Erlenmeyer-Plöchl synthesis. In this method, an appropriate benzaldehyde (B42025) is reacted with N-acetylglycine, which can lead to the formation of an azlactone that subsequently hydrolyzes to the corresponding α-acetamidocinnamic acid derivative. researchgate.net This derivative can then be further processed enzymatically. For instance, it can be hydrolyzed to a ketoacid, which serves as a direct precursor for the synthesis of phenylalanine derivatives through enzymatic transamination or reductive amination. researchgate.net

Entirely enzymatic systems have also been developed. In one notable example, an aminoacylase (B1246476), induced in the bacterium Bacillus thermoglucosidius using acetamidocinnamate, was utilized for L-phenylalanine production. nih.gov This enzymatic system involved the hydrolysis of a this compound derivative, chloroacetamidocinnamate, to phenylpyruvate. The phenylpyruvate was then converted to L-phenylalanine via reductive amination catalyzed by phenylalanine dehydrogenase, with a coupled system for NADH regeneration. nih.gov This process demonstrated a highly efficient conversion (over 98%) of the precursor to L-phenylalanine. nih.gov The broader context of L-phenylalanine production often involves microbial and enzymatic processes that convert various precursors, highlighting the importance of identifying effective and specific enzyme-substrate systems. google.com

The enzymatic transformation of this compound and its close analogs is a field of active research, leveraging the high selectivity and efficiency of biocatalysts. A key example is the aminoacylase from Bacillus thermoglucosidius, which was specifically induced by acetamidocinnamate. nih.gov This enzyme demonstrated the ability to hydrolyze N-acyl-α,β-dehydroamino acids, acting on chloroacetamidocinnamate to produce phenylpyruvate, a crucial intermediate for L-phenylalanine synthesis. nih.gov

The versatility of enzymes in transforming cinnamic acid derivatives is further illustrated by the use of lipases, such as Novozym 435. This immobilized enzyme has been successfully used to catalyze the synthesis of various cinnamic acid esters, like ethyl ferulate and octyl methoxycinnamate, showcasing the potential for enzymatic modification of the cinnamic acid backbone. core.ac.uk

Another highly relevant enzyme is Phenylalanine ammonia-lyase (PAL), which naturally catalyzes the reversible deamination of L-phenylalanine to trans-cinnamic acid. scispace.com The reverse reaction, the amination of a cinnamic acid derivative, represents a potential direct route to phenylalanine synthesis, and PAL from sources like Rhodotorula glutinis has been explored for this purpose. nih.govscispace.com These examples underscore the diverse enzymatic machinery available for the catalysis and transformation of the this compound chemical family.

The asymmetric hydrogenation of this compound and its esters is a benchmark reaction for the development of chiral catalysts, particularly those based on transition metals like rhodium and cobalt. Mechanistic studies have been crucial in understanding and optimizing these transformations to produce enantiomerically pure amino acid precursors.

Pioneering work in this area involved the use of chiral rhodium-diphosphine complexes, such as those with DIPAMP, which demonstrated high enantioselectivity (>95% ee) in the hydrogenation of α-acetamidocinnamic acid. doaj.orgresearchgate.net These reactions are fundamental to processes like the industrial synthesis of L-DOPA. doaj.org

More recent mechanistic investigations have delved into the finer details of the catalytic cycle. Studies on neutral bis(phosphine) cobalt precatalysts for the hydrogenation of enamides, including methyl (Z)-α-acetamidocinnamate (a derivative of this compound), support an unsaturated pathway. academie-sciences.fr This mechanism involves a cobalt-enamide resting state and a rate-determining oxidative transfer of hydride from H₂ to the enamide substrate. academie-sciences.fr Deuterium labeling experiments for the rhodium-catalyzed hydrogenation of (Z)-α-acetamidocinnamic acid yielded a kinetic isotope effect (kH/kD) of 1.22, providing further insight into the hydride transfer step. academie-sciences.fr

The structure of the catalyst plays a critical role. The development of dendritic BINAP ligands for rhodium-catalyzed asymmetric hydrogenation of acetamidocinnamic acid showed that the microenvironment created by the dendritic support could significantly enhance catalytic activity compared to smaller molecular catalysts. core.ac.uk The efficiency of these catalytic systems is highly dependent on the precise structure of the chiral ligand, the choice of metal, and the reaction conditions, all of which influence the stereochemical outcome of the hydrogenation. nih.gov

Enzymatic Catalysis of this compound and its Derivatives

Development of Artificial Metalloenzymes and Chemzymes

The creation of artificial metalloenzymes and chemzymes represents a powerful strategy that merges the substrate specificity and chiral environment of proteins with the broad catalytic scope of transition metals. This compound has served as a key substrate in the development and optimization of these hybrid catalysts, particularly for asymmetric hydrogenation.

A highly successful approach for creating artificial hydrogenases involves the non-covalent incorporation of biotinylated transition metal complexes into avidin (B1170675) or streptavidin proteins. uu.nlnih.gov The high affinity between biotin (B1667282) and these proteins provides a robust method for anchoring the catalytic metal center within the protein's chiral environment.

The rational design and optimization of these systems is a multi-faceted process often termed "chemogenetic optimization." scispace.comcore.ac.uk This involves:

Chemical Modification: The structure of the biotinylated ligand is systematically varied. This includes altering the diphosphine moiety, changing the length and nature of the spacer connecting the biotin anchor to the phosphine (B1218219) ligand, and introducing chiral elements like proline into the spacer. uu.nlcore.ac.uk These modifications directly tune the first coordination sphere of the metal and its positioning within the active site.

Genetic Modification: The protein scaffold itself is engineered, most commonly through site-directed mutagenesis. Saturation mutagenesis at key positions, such as serine 112 (S112) in streptavidin, which lies near the biotin binding pocket, creates a library of protein variants. scispace.com

Combining these two approaches—screening a library of catalyst precursors against a library of protein mutants—allows for the high-throughput discovery of catalyst-protein pairs with superior activity and selectivity for substrates like this compound. scispace.com

The performance of these artificial metalloenzymes is rigorously tested using prochiral substrates like this compound and the smaller α-acetamidoacrylic acid. scispace.comnih.gov Competitive hydrogenation experiments, where both substrates are present simultaneously, are used to probe substrate specificity.

The protein environment exerts a profound influence on enantioselectivity. By combining different streptavidin mutants with various biotinylated rhodium catalysts, researchers can achieve high enantiomeric excesses (ee) and even invert the stereochemical preference of the reaction, producing either the (R) or (S) product. nih.gov For example, the combination of a specific biotinylated diphosphine ligand (Biot-(R)-Pro-1) with wild-type streptavidin yielded N-acetylphenylalanine with 91% ee (S) from the hydrogenation of this compound. core.ac.uk

The "chemogenetic" optimization strategy has yielded hybrid catalysts that are highly substrate-specific. Certain combinations of ligand and protein mutant show high conversion for the smaller substrate (α-acetamidoacrylic acid) while leaving the bulkier this compound largely unreacted. nih.gov Conversely, other combinations are highly effective for this compound. This demonstrates that the secondary coordination sphere provided by the protein can be tailored to create enzyme-like substrate recognition. uu.nlnih.gov

Table 1: Enantioselective Hydrogenation of α-Acetamidocinnamic Acid with Artificial Hydrogenases

This table presents selected results from the chemogenetic optimization of artificial hydrogenases based on the biotin-streptavidin technology. The data illustrates how varying the protein mutant and the biotinylated ligand affects conversion and enantioselectivity.

| Entry | Biotinylated Ligand | Streptavidin (Sav) Mutant | Product (N-AcPhe) Conversion (%) | Product (N-AcPhe) Enantiomeric Excess (ee %) |

| 1 | Biot-1 | WT Sav | 84 | 93 (R) |

| 2 | Biot-1 | S112A | 96 | 90 (R) |

| 3 | Biot-34-2 | S112Q | Data not specified | 92 (R) |

| 4 | Biot-4meta-1 | S112K | 92 | 88 (S) |

| 5 | Biot-(R)-Pro-1 | WT Sav | 100 | 91 (S) |

Data sourced from multiple studies. scispace.comcore.ac.uknih.gov

Rational Design and Optimization of Catalytic Systems

Mechanistic Research on Interactions with Biological Macromolecules

The interaction of this compound and its derivatives with biological macromolecules, particularly enzymes, has been a subject of scientific inquiry. This research sheds light on the potential modulatory effects of these compounds on cellular processes.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play crucial roles in cellular signaling pathways by removing phosphate (B84403) groups from tyrosine residues on proteins. technologynetworks.com Dysregulation of PTP activity has been implicated in various diseases, making them a target for therapeutic intervention. technologynetworks.com

Research has focused on identifying compounds that can selectively inhibit specific PTPs. google.com While direct studies on this compound's inhibition of PTPs are not extensively detailed in the provided results, the broader context of PTP inhibitor research involves screening diverse chemical libraries to identify effective and selective inhibitors. google.comnih.gov The development of such inhibitors is challenging due to the highly conserved nature of the active site among different PTP family members. google.comnih.gov

One approach to developing selective PTP inhibitors involves modifying a core structure to enhance its interaction with specific sub-pockets of the enzyme. For instance, a combinatorial library approach has been used to synthesize and screen a large number of analogs of a lead compound to improve its potency and selectivity for a particular PTP, such as TC-PTP, over others like PTP1B. google.com This methodology highlights the importance of subtle structural modifications in achieving selective enzyme inhibition.

The binding of a ligand to an enzyme can modulate its activity in various ways, including competitive, non-competitive, or allosteric inhibition. nih.govrsc.org The study of ligand-enzyme interactions is fundamental to understanding the mechanism of action of potential inhibitors.

In the context of PTPs, inhibitors can bind to the active site, often mimicking the phosphate group of the natural substrate. nih.gov For example, phosphomolybdate and phosphotungstate have been shown to be potent, competitive inhibitors of PTP-1B and SHP-1. nih.gov The crystal structure of PTP-1B in complex with phosphomolybdate revealed that a derivative of the inhibitor binds directly to the active site, with the molybdenum atom coordinating with the catalytic cysteine residue. nih.gov

The synthesis and study of metal complexes with organic ligands, including derivatives of cinnamic acid, have also been explored. researchgate.net The coordination of these ligands to metal centers can result in diverse molecular structures and potential biological activities. researchgate.net While not directly focused on this compound, these studies provide a framework for understanding how the binding of small molecules can influence the function of biological macromolecules. The design of artificial metalloenzymes, where a metal catalyst is incorporated into a protein scaffold, further illustrates the principle of modulating catalytic activity through ligand binding. nih.gov

Enzyme Inhibition Mechanism Studies (e.g., Protein Tyrosine Phosphatases)

Research into Anti-Amyloidogenic Activity and Neuroprotective Mechanisms

Amyloidogenic proteins are prone to misfolding and aggregation, forming insoluble fibrils that are a hallmark of several neurodegenerative diseases. nih.govfrontiersin.orgfrontiersin.org Research into compounds that can inhibit this aggregation process is a promising avenue for developing therapeutic strategies.